

beta-D-Glucopyranosylamine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *beta-D-Glucopyranosylamine*

Cat. No.: *B112949*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **beta-D-Glucopyranosylamine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of **beta-D-glucopyranosylamine**. It is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this fundamental glycosylamine.

Chemical Structure and Stereochemistry

Beta-D-glucopyranosylamine is a monosaccharide derivative in which the anomeric hydroxyl group of beta-D-glucose is replaced by an amino group. Its structure is fundamental to the synthesis of a wide range of biologically active compounds and glycoconjugates.

The molecule consists of a six-membered tetrahydropyran ring, referred to as a pyranose ring. The stereochemistry is defined by two key features:

- **"D" Configuration:** This designation refers to the configuration at the stereocenter furthest from the anomeric carbon (C1), which is C5. In D-glucose and its derivatives, the hydroxyl group (or in this case, the -CH₂OH group) on C5 is on the same side as the hydroxyl group

on the chiral carbon of D-glyceraldehyde in a Fischer projection, conventionally drawn to the right.

- "beta (β)" Anomer: This describes the stereochemistry at the anomeric carbon (C1). In the β anomer of D-sugars, the amino group at C1 is in the equatorial position, pointing "up" on the same side of the ring as the $-\text{CH}_2\text{OH}$ group at C5 in the standard chair conformation. The α anomer, by contrast, would have the amino group in the axial position.

The most stable conformation for the pyranose ring is the chair conformation, specifically the $^4\text{C}_1$ chair, where C4 is above and C1 is below the plane of the ring.^[1]

Caption: Chair conformation of **beta-D-glucopyranosylamine**.

Quantitative Structural Data

Precise bond lengths and angles are determined experimentally, primarily through X-ray crystallography. While data for the parent molecule is not readily available, analysis of closely related structures, such as N-substituted derivatives, provides valuable reference points.^[1] Spectroscopic data from Nuclear Magnetic Resonance (NMR) is crucial for confirming the stereochemistry in solution.

Crystallographic Data (Reference)

The following table summarizes typical bond lengths and angles for a pyranose ring, based on crystallographic data of related glycosylamines. These values are representative and can vary slightly between different derivatives and crystal packing environments.

Parameter	Typical Value (Å or °)	Atoms Involved
Bond Lengths		
C-C (ring)	1.52 - 1.54 Å	C1-C2, etc.
C-O (ring)	1.42 - 1.44 Å	C1-O5, C5-O5
C1-N (anomeric)	~1.46 Å	C1-N
C-O (hydroxyl)	1.41 - 1.43 Å	C2-O2, etc.
Bond Angles		
C-O-C (ring)	~113°	C5-O5-C1
O-C-C (ring)	108 - 112°	O5-C1-C2, etc.
C-C-C (ring)	109 - 112°	C1-C2-C3, etc.

Data are generalized from crystallographic studies of related compounds such as 4,6-O-butylidene-N-(o-chlorophenyl)-**beta-D-glucopyranosylamine**.[\[1\]](#)

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of glycosylamines in solution. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment and the dihedral angles between protons, respectively.

The following data is for **beta-D-glucopyranosylamine** uronic acid, a closely related analogue, and provides a strong indication of the expected values for the target molecule.[\[2\]](#)[\[3\]](#)

Proton	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Key ^1H - ^1H Coupling Constants (J, Hz)
H-1	~4.5 - 4.8	~85 - 88	$J_{1,2} \approx 8\text{-}9$ Hz (trans-diaxial)
H-2	~3.0 - 3.2	~74 - 76	$J_{2,3} \approx 9\text{-}10$ Hz
H-3	~3.4 - 3.6	~77 - 79	$J_{3,4} \approx 9\text{-}10$ Hz
H-4	~3.3 - 3.5	~71 - 73	$J_{4,5} \approx 9\text{-}10$ Hz
H-5	~3.6 - 3.8	~77 - 79	-
H-6a/b	~3.7 - 3.9	~62 - 64	-

Note: Data acquired in D_2O . Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.^[2] The large coupling constant between H-1 and H-2 ($J_{1,2}$) is characteristic of a trans-diaxial relationship, which definitively confirms the β -anomeric configuration.

Experimental Protocols

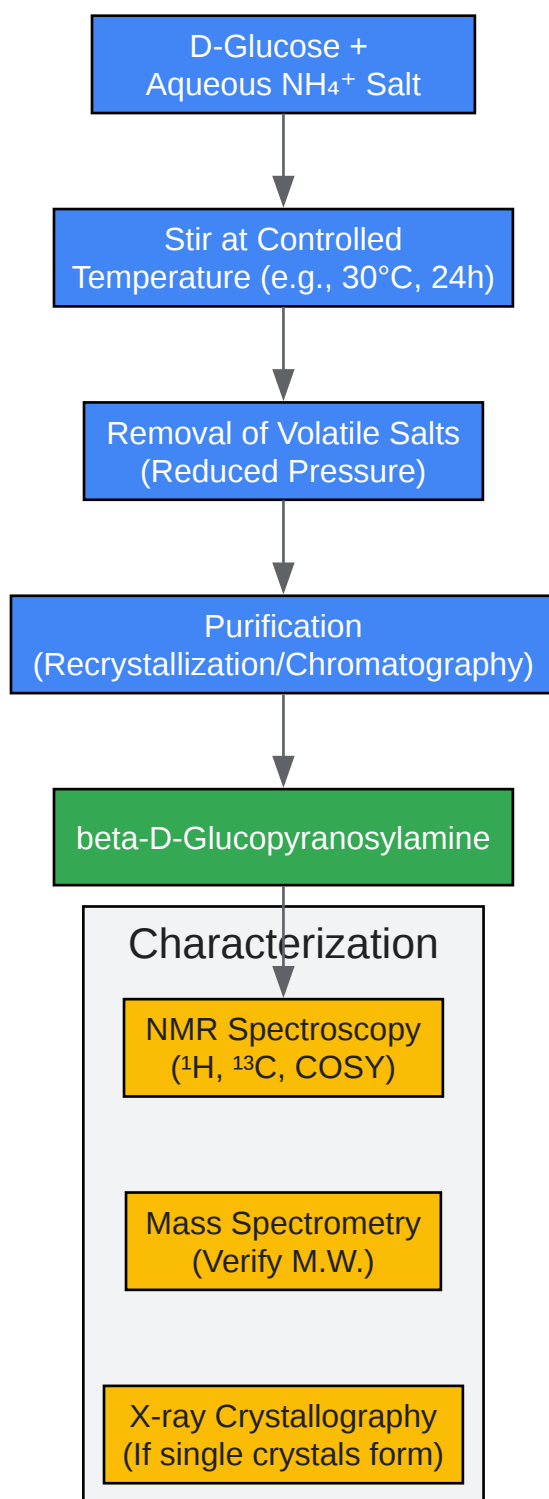
Synthesis of beta-D-Glucopyranosylamine

A common and efficient method for synthesizing **beta-D-glucopyranosylamines** involves the reaction of the parent sugar with a saturated aqueous solution of an ammonium salt, such as ammonium bicarbonate or ammonium carbamate.^[4] This approach often avoids the need for complex protective group chemistry.^{[5][6]}

General Protocol:

- **Dissolution:** D-glucose is dissolved in a saturated aqueous solution of ammonium carbamate.
- **Reaction:** The mixture is stirred at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 24 hours). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or NMR.

- **Equilibrium:** The reaction typically results in an equilibrium mixture containing the desired β -glycosylamine, a smaller fraction of the α -anomer (around 7-8%), and potentially minor byproducts like bis(β -D-glucopyranosyl)amine.^{[4][6]}
- **Work-up and Purification:** Upon completion, the volatile ammonium salts are removed under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to isolate the **beta-D-glucopyranosylamine**.



Generalized Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure, stereochemistry, and purity of the product.
- Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.
- Analysis: The β-configuration is confirmed by the large axial-axial coupling constant ($J \approx 8\text{-}9$ Hz) between H-1 and H-2. The full proton and carbon spectra are assigned using 2D correlation experiments.[\[2\]](#)

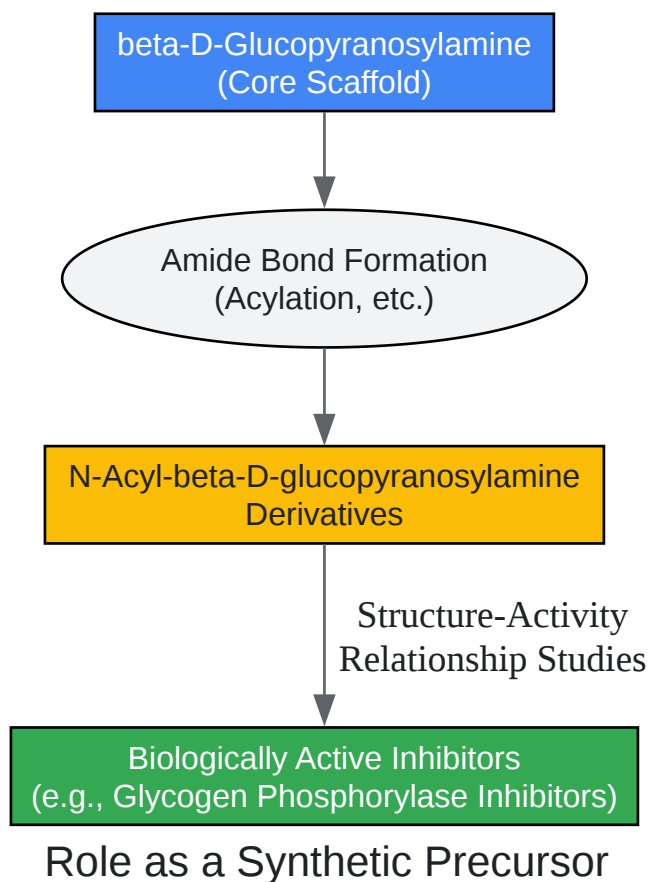
X-ray Crystallography:

- Purpose: To determine the precise three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state.
- Methodology:
 - Crystallization: Single crystals of the compound are grown, often by slow evaporation of a solvent.
 - Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
 - Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.[\[1\]](#)
- Analysis: The resulting structural model confirms the ⁴C₁ chair conformation and the β-anomeric nature of the glycosylamine.[\[1\]](#)

Application in Drug Development

Beta-D-glucopyranosylamine serves as a crucial synthetic intermediate for creating more complex molecules with therapeutic potential. Its amino group provides a convenient handle for derivatization. For example, N-acyl derivatives of **beta-D-glucopyranosylamine** have been synthesized and investigated as inhibitors of human liver glycogen phosphorylase, a key target

for the management of type 2 diabetes.[7] The pyranose ring acts as a scaffold that mimics the natural substrate, while the attached N-acyl group can be modified to optimize binding to the target enzyme's active site.



[Click to download full resolution via product page](#)

Caption: Use of **beta-D-glucopyranosylamine** in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycosylamines of 4,6-O-butyldiene- α -D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butyldiene-N-(o-

chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Synthesis of β -D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [beta-D-Glucopyranosylamine chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112949#beta-d-glucopyranosylamine-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com